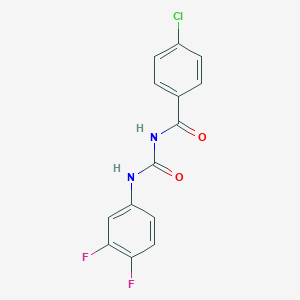![molecular formula C24H20F3N5O2S B284277 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284277.png)
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a novel compound that has recently gained attention in scientific research. This compound is a potential drug candidate for the treatment of various diseases due to its unique chemical structure and promising biological activities.
Wirkmechanismus
The mechanism of action of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. Further studies are required to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells. Moreover, it has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation. Additionally, this compound has been reported to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide in lab experiments include its unique chemical structure, potent biological activities, and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its moderate yield, limited availability, and lack of comprehensive toxicity studies.
Zukünftige Richtungen
There are several future directions for the scientific research of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. Firstly, further optimization of the synthesis method is required for large-scale production of this compound. Secondly, more studies are needed to elucidate the precise mechanism of action of this compound. Thirdly, comprehensive toxicity studies are required to evaluate the safety profile of this compound. Fourthly, more preclinical and clinical studies are needed to evaluate the therapeutic potential of this compound in various diseases. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective drug candidates.
Conclusion
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a novel compound that has shown promising biological activities in various scientific research applications. Its unique chemical structure and potential therapeutic applications make it a promising drug candidate for the treatment of various diseases. However, further studies are required to elucidate its precise mechanism of action, evaluate its safety profile, and assess its therapeutic potential in preclinical and clinical studies.
Synthesemethoden
The synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide involves several steps. The first step is the synthesis of 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinethiol by reacting 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinamine with carbon disulfide. The second step is the synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide by reacting 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinethiol with 3-methyl-1-phenyl-1H-pyrazol-5-amine and chloroacetyl chloride. The yield of this compound is moderate, and further optimization of the synthesis method is required for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide has shown promising biological activities in various scientific research applications. It has been reported to exhibit potent inhibitory activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models. Moreover, it has been reported to have potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C24H20F3N5O2S |
|---|---|
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C24H20F3N5O2S/c1-15-12-21(32(31-15)17-6-4-3-5-7-17)30-22(33)14-35-23-28-19(13-20(29-23)24(25,26)27)16-8-10-18(34-2)11-9-16/h3-13H,14H2,1-2H3,(H,30,33) |
InChI-Schlüssel |
AQKOXSMQBYCLFU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=NN(C(=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B284195.png)






![2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B284217.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)
![4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B284224.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284225.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B284229.png)
![N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284230.png)